molecular formula C7H18ClN B12355870 (3R)-2,2-dimethylpentan-3-amine hydrochloride

(3R)-2,2-dimethylpentan-3-amine hydrochloride

Cat. No.: B12355870
M. Wt: 151.68 g/mol
InChI Key: RPECBLQCZOIIMC-FYZOBXCZSA-N
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Description

(3R)-2,2-dimethylpentan-3-amine hydrochloride (CAS 158849-15-1) is a chiral amine compound of interest in organic synthesis and pharmaceutical research. This chemical serves as a valuable chiral building block or intermediate for the synthesis of more complex, stereochemically defined molecules . Its molecular formula is C 7 H 18 ClN and it has a molecular weight of 151.68 g/mol . The (R)-enantiomer specification is critical for research requiring stereoselectivity, particularly in the development of active pharmaceutical ingredients (APIs) and ligands for catalysis. The compound should be stored sealed in a dry environment at room temperature, under an inert atmosphere for optimal stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

(3R)-2,2-dimethylpentan-3-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-5-6(8)7(2,3)4;/h6H,5,8H2,1-4H3;1H/t6-;/m1./s1

InChI Key

RPECBLQCZOIIMC-FYZOBXCZSA-N

Isomeric SMILES

CC[C@H](C(C)(C)C)N.Cl

Canonical SMILES

CCC(C(C)(C)C)N.Cl

Origin of Product

United States

Preparation Methods

Grignard Reaction-Based Synthesis

Stereoselective Ketone Alkylation

The foundational step in synthesizing (3R)-2,2-dimethylpentan-3-amine involves Grignard addition to a prochiral ketone. As demonstrated in WO2012023147A1, (2S)-1-(dimethylamino)-2-methylpentan-3-one serves as the starting material. Treatment with 3-bromo anisole under Grignard conditions (Mg, tetrahydrofuran, 68–75°C) initiates a nucleophilic attack, yielding (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol. This step establishes the stereochemistry at C3 via chelation-controlled addition, where the bulky Grignard reagent preferentially approaches the ketone’s less hindered face.

Table 1: Grignard Reaction Optimization Parameters
Parameter Optimal Range Impact on Yield/Stereoselectivity
Temperature 68–75°C Higher temperatures reduce diastereomer formation
Solvent Tetrahydrofuran Enhances reagent solubility and reaction rate
Stoichiometry (Mg) 1.1–1.3 equiv Prevents ketone over-addition
Reaction Time 12–16 hours Ensures complete conversion

This method achieves >90% diastereomeric excess (d.e.) when conducted under strict anhydrous conditions. Quenching with acetic acid (pH 3–4) followed by ammonia (pH 9–10) facilitates intermediate isolation via extraction with diisopropyl ether.

Reductive Deoxygenation Techniques

Sulfonate Ester Activation

The hydroxyl group in the Grignard adduct is activated via sulfonation to enable reductive deoxygenation. Methanesulfonic acid or p-toluenesulfonic acid converts the alcohol to a sulfonate ester (e.g., methanesulfonate) in cyclohexane at reflux (76–80°C). This step replaces the hydroxyl with a superior leaving group, critical for subsequent hydrogenolysis.

Catalytic Hydrogenolysis

Reductive cleavage of the sulfonate ester employs Pd/C (10 wt%) under hydrogen pressure (5–7 kg/cm²) in tetrahydrofuran. This catalytic system selectively removes the sulfonate group while retaining the amine and methyl substituents. The reaction proceeds via adsorption of the sulfonate onto Pd, followed by H₂ insertion and C–O bond cleavage.

Table 2: Hydrogenolysis Performance Metrics
Condition Value Outcome
Catalyst Loading 5–10% Pd/C Balances cost and activity
H₂ Pressure 5–7 kg/cm² Prevents over-reduction
Temperature 25–30°C Minimizes racemization
Reaction Time 2–4 hours Ensures full deoxygenation

This stage yields (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine with >85% efficiency.

Demethylation and Hydrochloride Salt Formation

Methoxy Group Cleavage

Demethylation of the methoxy intermediate employs dimethyl sulfide in methanesulfonic acid at 55–60°C. The reaction proceeds via nucleophilic attack by sulfide on the methylated oxygen, generating methanol and the free phenol. Cooling and pH adjustment (9–10 with NaOH) isolate the deprotected amine.

Hydrochloride Salt Crystallization

The free amine is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt. Key parameters include:

  • Stoichiometry : 1:1 amine:HCl to avoid excess acid incorporation.
  • Solvent : Ethanol/water mixtures enhance crystal purity.
  • Temperature : Slow cooling (0–5°C) promotes large, high-purity crystals.

Alternative Synthetic Routes

Asymmetric Catalytic Amination

Though not detailed in the cited sources, literature suggests enantioselective methods using chiral catalysts (e.g., Rhodium-BINAP complexes) could directly aminate 2,2-dimethylpentan-3-one. Such approaches remain theoretical for this compound but merit exploration to bypass multi-step sequences.

Enzymatic Resolution

Racemic 2,2-dimethylpentan-3-amine could be resolved using lipases or acylases to hydrolyze enantiomeric esters. While cost-prohibitive for large-scale production, this method offers high enantiomeric excess (ee >98%) in research settings.

Optimization and Industrial Scale-Up

Continuous Flow Synthesis

Transitioning from batch to flow chemistry improves yield and reduces reaction times. For instance, a tubular reactor with immobilized Pd/C could streamline hydrogenolysis, enhancing catalyst reuse and H₂ mass transfer.

Solvent Recovery Systems

Closed-loop cyclohexane and tetrahydrofuran recovery via distillation reduces waste and costs. Industrial setups report solvent reuse rates exceeding 90% with minimal purity loss.

Table 3: Industrial vs. Laboratory-Scale Metrics
Parameter Laboratory Industrial Plant
Batch Size 50–100 g 100–500 kg
Yield 70–80% 85–90%
Catalyst Recycling None 5–10 cycles
Purity >95% >99%

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-dimethylpentan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

(3R)-2,2-dimethylpentan-3-amine hydrochloride is primarily recognized for its utility in the synthesis of pharmaceutical compounds. It serves as a precursor for various bioactive molecules, including analgesics and other therapeutic agents.

Case Study: Tapentadol Synthesis

One notable application of (3R)-2,2-dimethylpentan-3-amine hydrochloride is in the synthesis of tapentadol, a centrally acting analgesic. The compound acts as both an opioid receptor agonist and a norepinephrine reuptake inhibitor, making it effective for pain management. The synthesis involves multiple steps where (3R)-2,2-dimethylpentan-3-amine hydrochloride is converted into more complex structures through various chemical reactions, including reductive deoxygenation and enantiomeric separation using chiral HPLC techniques .

Synthetic Methodologies

The compound is also utilized in several synthetic methodologies due to its structural features that facilitate diverse chemical reactions.

Arylation Reactions

Research has demonstrated that (3R)-2,2-dimethylpentan-3-amine hydrochloride can participate in C(sp³)–H arylation reactions. In these reactions, primary amines are functionalized to produce arylated products that are valuable in creating complex organic molecules . This reactivity highlights its potential in developing new materials and pharmaceuticals.

Peptide Synthesis

In peptide chemistry, (3R)-2,2-dimethylpentan-3-amine hydrochloride can be utilized as a building block for synthesizing peptide-polyketide hybrids. These hybrids are important for developing novel therapeutic agents with enhanced biological activity .

Potential Therapeutic Uses

While the primary applications are in synthetic chemistry and drug development, ongoing research is exploring the direct therapeutic effects of (3R)-2,2-dimethylpentan-3-amine hydrochloride.

Neuropharmacology

Preliminary studies suggest that compounds derived from (3R)-2,2-dimethylpentan-3-amine hydrochloride may exhibit neuroprotective properties. This potential could be significant for treating neurodegenerative diseases or conditions involving neuronal damage.

Mechanism of Action

The mechanism of action of (3R)-2,2-dimethylpentan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Aliphatic Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features References
(3R)-2,2-Dimethylpentan-3-amine hydrochloride C₇H₁₆ClN* 186.21 (reported) Not available C2: Two methyl groups; (3R) configuration
(3R)-2-Methylpentan-3-amine hydrochloride C₆H₁₄ClN 137.65 196929-99-4 C2: Single methyl group; (3R) configuration
Methyl (3R)-3-amino-2,2,4-trimethylpentanoate hydrochloride C₁₀H₂₀ClNO₂ 209.7 2411179-97-8 Ester functional group; branched alkyl chain

Note: *Molecular formula inferred; reported molecular weight in may be inconsistent.

Key Differences :

  • Branching: The target compound’s C2 dimethyl substitution distinguishes it from the mono-methyl analog (C₆H₁₄ClN).

Aromatic and Hybrid Analogues

Table 2: Aromatic/Hybrid Amine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features References
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride C₁₅H₂₅ClNO 294.82 175591-17-0 Aromatic methoxy group; (2R,3R) stereochemistry
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride C₁₅H₂₆ClNO₂ 295.83 175774-12-6 Hydroxyl group; methoxyphenyl substitution

Key Differences :

  • Functional Diversity: The hydroxyl group in (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride increases hydrogen-bonding capacity, impacting solubility and receptor interactions.

Stereochemical Comparisons

  • (3R) vs. (3S) Configuration : highlights the role of stereochemistry in NMR chemical shifts and crystal packing, suggesting that enantiomers of similar amines exhibit distinct physicochemical behaviors.
  • Diastereomers : For example, (2R,3S)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride would differ in pharmacokinetics from its (2R,3R) counterpart due to spatial arrangement.

Biological Activity

(3R)-2,2-Dimethylpentan-3-amine hydrochloride, also known as 2,2-dimethylpentan-3-amine hydrochloride, is a chiral amine compound with significant biological relevance. This article explores its biological activity, mechanisms of action, and potential applications in pharmaceuticals and organic synthesis.

  • Molecular Formula : C₇H₁₈ClN
  • Molecular Weight : 151.68 g/mol
  • Appearance : White powder, soluble in water due to its hydrochloride salt form.

The compound features a branched structure with two methyl groups attached to the second carbon of a pentane chain, and an amine functional group located on the third carbon. Its stereochemistry contributes to its unique biological properties.

The biological activity of (3R)-2,2-dimethylpentan-3-amine hydrochloride primarily arises from its interaction with various molecular targets. Key mechanisms include:

  • Nucleophilic Properties : The amine group can act as a nucleophile in chemical reactions.
  • Receptor Binding : The compound has shown potential for binding to specific receptors and enzymes, influencing their activity and potentially modulating biochemical pathways.
  • Hydrogen Bonding : Its amine functionality allows for the formation of hydrogen bonds and ionic interactions, which are crucial for enzyme activity and receptor binding.

Biological Activity Studies

Research has focused on the compound's reactivity with biological molecules and its effects on cellular functions. Notable findings include:

  • Enzyme Interaction : Studies indicate that (3R)-2,2-dimethylpentan-3-amine hydrochloride can influence enzyme kinetics by altering substrate binding affinities.
  • Pharmacodynamics : The compound's binding affinity to various receptors has been evaluated, suggesting potential therapeutic applications in treating conditions influenced by these targets.

Case Studies

Several studies have explored the biological implications of (3R)-2,2-dimethylpentan-3-amine hydrochloride:

StudyFocusFindings
Enzyme KineticsDemonstrated altered enzyme activity in the presence of the compound, suggesting modulation of metabolic pathways.
Receptor BindingIdentified binding affinities to specific receptors, indicating potential therapeutic uses in pharmacology.
Chemical ReactivityShowed that the compound participates in significant chemical reactions due to its nucleophilic nature.

Potential Applications

Given its unique properties, (3R)-2,2-dimethylpentan-3-amine hydrochloride has several potential applications:

  • Pharmaceutical Development : Its ability to interact with biological systems makes it a candidate for drug development targeting specific pathways or receptors.
  • Organic Synthesis : The compound serves as a building block in organic synthesis, particularly in asymmetric synthesis due to its chiral nature.

Q & A

Q. Optimization Tips :

  • Use stoichiometric excess of HCl (1.1–1.3 equivalents) to ensure complete protonation.
  • Monitor reaction progress via TLC or NMR to avoid over-acidification, which may degrade sensitive functional groups.

How can researchers characterize the purity and stereochemical integrity of (3R)-2,2-dimethylpentan-3-amine hydrochloride?

Basic Research Question
Methodological Answer:
Key Analytical Techniques :

  • 1H-NMR : Compare δ values to published spectra. For example, a broad singlet at δ 9.00 ppm (DMSO-d6) corresponds to the NH group, while methyl groups appear as singlets (e.g., δ 1.02 ppm for tert-butyl) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a mobile phase of hexane:isopropanol (90:10) to confirm enantiomeric excess (>98%) .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 54.28%, H: 10.34%, N: 7.92%, Cl: 27.46%).

What advanced strategies are available to resolve contradictions in NMR data for amine hydrochlorides?

Advanced Research Question
Methodological Answer:
Conflicting NMR signals (e.g., variable NH proton shifts) may arise from solvent polarity or hygroscopicity. To address this:

Standardize Solvent Systems : Use deuterated DMSO or D2O for consistent hydrogen bonding effects.

Control Moisture : Conduct experiments under inert atmosphere (N2/Ar) to prevent water absorption, which broadens NH peaks .

Cross-Validate with LC-MS : Confirm molecular ion peaks ([M+H]+ or [M-Cl]+) to rule out impurities .

How can computational modeling predict the stability and reactivity of (3R)-2,2-dimethylpentan-3-amine hydrochloride?

Advanced Research Question
Methodological Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-N bond to assess hydrolytic stability.
  • Molecular Dynamics (MD) : Simulate interactions with water molecules to predict hygroscopic behavior .
  • pKa Prediction : Use software like MarvinSketch to estimate the amine’s basicity (predicted pKa ~9.5), aiding in buffer selection for biological assays .

What protocols ensure safe handling and long-term storage of hygroscopic amine hydrochlorides?

Basic Research Question
Methodological Answer:

  • Storage : Keep at -20°C in airtight containers with desiccants (e.g., silica gel).
  • Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and clumping .

How can researchers investigate the biochemical applications of (3R)-2,2-dimethylpentan-3-amine hydrochloride?

Advanced Research Question
Methodological Answer:

  • Enzyme Inhibition Assays : Screen against acetylcholinesterase (AChE) using Ellman’s method (IC50 determination).
  • Cellular Uptake Studies : Use radiolabeled (14C) analogs to track permeability in Caco-2 cell monolayers .
  • Toxicology Profiling : Perform MTT assays on HepG2 cells to evaluate cytotoxicity (EC50) and metabolic stability in liver microsomes .

What methodologies address discrepancies in chiral purity assessments?

Advanced Research Question
Methodological Answer:

  • Polarimetry : Compare specific rotation ([α]D) to literature values (e.g., [α]D = +12.5° for the (3R)-enantiomer).
  • Vibrational Circular Dichroism (VCD) : Resolve ambiguous HPLC results by correlating VCD spectra with absolute configuration .

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